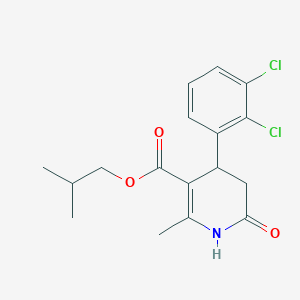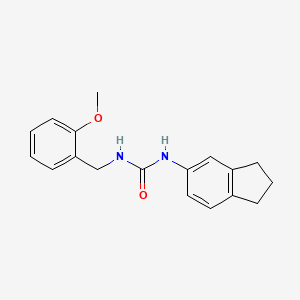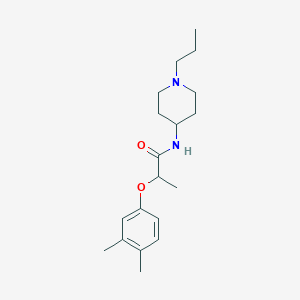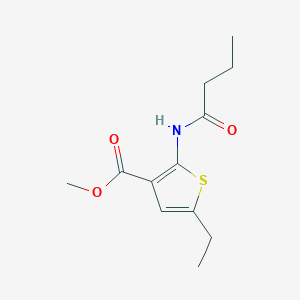![molecular formula C24H28N4O B4769331 4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4769331.png)
4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline
Übersicht
Beschreibung
4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is a chemical compound that belongs to the class of quinolone antibiotics. It is also known as Gatifloxacin and is used for the treatment of various bacterial infections.
Wirkmechanismus
Gatifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. By inhibiting these enzymes, Gatifloxacin prevents the bacteria from replicating and eventually leads to their death.
Biochemical and Physiological Effects:
Gatifloxacin has been found to have a high bioavailability and is rapidly absorbed after oral administration. It is distributed throughout the body and can penetrate into various tissues, including the lungs, kidneys, and prostate. Gatifloxacin is primarily eliminated through the kidneys and has a half-life of approximately 7-14 hours.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Gatifloxacin in lab experiments is its broad-spectrum activity against various bacteria. It is also effective at low concentrations and has a relatively low toxicity. However, one of the limitations of using Gatifloxacin is its potential to induce bacterial resistance, which can limit its effectiveness over time.
Zukünftige Richtungen
There are several future directions for the research and development of Gatifloxacin. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce the potential for resistance. Another area of research is the investigation of Gatifloxacin's potential use in the treatment of other bacterial infections, such as those caused by multidrug-resistant bacteria. Additionally, there is a need for further studies to understand the long-term effects of Gatifloxacin on human health and the environment.
Conclusion:
In conclusion, 4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, or Gatifloxacin, is a chemical compound with broad-spectrum antibacterial activity. Its mechanism of action involves inhibiting bacterial DNA replication, leading to bacterial death. Gatifloxacin has been extensively studied for its scientific research applications and has shown promise in the treatment of various bacterial infections. However, further studies are needed to explore its potential use in the treatment of other bacterial infections and to understand its long-term effects.
Wissenschaftliche Forschungsanwendungen
Gatifloxacin has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. It has also been studied for its potential use in the treatment of tuberculosis, urinary tract infections, and respiratory tract infections.
Eigenschaften
IUPAC Name |
(4-butylpiperazin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-3-4-10-27-11-13-28(14-12-27)24(29)21-16-23(19-6-5-9-25-17-19)26-22-8-7-18(2)15-20(21)22/h5-9,15-17H,3-4,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVPTLBBTLXUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-benzimidazole](/img/structure/B4769261.png)
![4-methyl-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4769267.png)

![N-[4-(acetylamino)phenyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4769286.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B4769292.png)

![1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4769305.png)
![N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4769316.png)
![ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4769324.png)

![11-(4-methoxyphenyl)-7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4769356.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)benzamide](/img/structure/B4769363.png)
